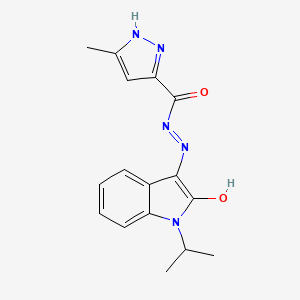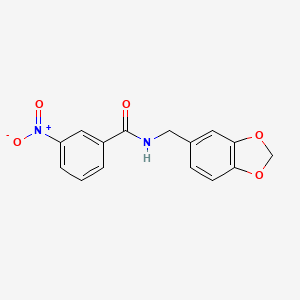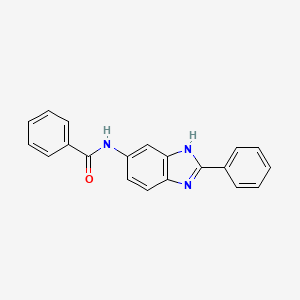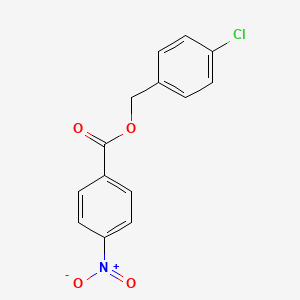![molecular formula C16H16N4O2 B5797099 5-methyl-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-3-isoxazolecarboxamide](/img/structure/B5797099.png)
5-methyl-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-3-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-3-isoxazolecarboxamide is a synthetic compound that has been studied for its potential use in scientific research. The compound is also known as MPEP and has been found to have a high affinity for the metabotropic glutamate receptor subtype 5 (mGluR5).
Wirkmechanismus
MPEP acts as a selective antagonist of mGluR5 by binding to the receptor and preventing its activation by glutamate. This action leads to a decrease in the activity of mGluR5, which has been shown to have several effects on neuronal function. Studies have shown that MPEP can decrease excitatory synaptic transmission, reduce long-term potentiation, and improve cognitive function in animal models.
Biochemical and Physiological Effects
MPEP has been found to have several biochemical and physiological effects. The compound has been shown to decrease the activity of mGluR5, which can lead to a reduction in glutamate release and a decrease in excitatory synaptic transmission. MPEP has also been found to reduce long-term potentiation, which is a process involved in learning and memory. Studies have shown that MPEP can improve cognitive function in animal models, suggesting that it may have potential therapeutic applications for cognitive disorders.
Vorteile Und Einschränkungen Für Laborexperimente
MPEP has several advantages for use in lab experiments. The compound has been extensively studied and has a well-characterized mechanism of action. MPEP is also selective for mGluR5, which allows for specific targeting of this receptor subtype. However, there are also limitations to the use of MPEP in lab experiments. The compound has a relatively short half-life, which can make it difficult to maintain a consistent concentration over time. Additionally, MPEP has poor solubility in water, which can limit its use in certain experimental conditions.
Zukünftige Richtungen
There are several possible future directions for research involving MPEP. One area of interest is the potential therapeutic applications of the compound for cognitive disorders. Studies have shown that MPEP can improve cognitive function in animal models, suggesting that it may have potential for treating disorders such as Alzheimer's disease. Another area of interest is the development of new compounds that are more potent and selective than MPEP. These compounds could be used to further investigate the role of mGluR5 in neuronal function and potentially lead to the development of new therapeutics.
Synthesemethoden
The synthesis of MPEP involves several steps, including the reaction of 4-methylbenzyl chloride with 1H-pyrazole-3-carboxylic acid to form 1-(4-methylbenzyl)-1H-pyrazole-3-carboxylic acid. This intermediate is then reacted with isoxazole-3-carboxylic acid to form 5-methyl-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-3-isoxazolecarboxamide. The final product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
MPEP has been extensively studied for its potential use in scientific research. The compound has been found to be a selective antagonist of mGluR5, which is a subtype of the metabotropic glutamate receptor. mGluR5 is involved in several physiological processes, including synaptic plasticity, learning, and memory. MPEP has been used in studies to investigate the role of mGluR5 in these processes.
Eigenschaften
IUPAC Name |
5-methyl-N-[1-[(4-methylphenyl)methyl]pyrazol-3-yl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-11-3-5-13(6-4-11)10-20-8-7-15(18-20)17-16(21)14-9-12(2)22-19-14/h3-9H,10H2,1-2H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZJDJMLUFFBNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC(=N2)NC(=O)C3=NOC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-[1-[(4-methylphenyl)methyl]pyrazol-3-yl]-1,2-oxazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-chlorophenoxy)-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-2-methylpropanohydrazide](/img/structure/B5797029.png)






![N-[2-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5797079.png)


![N-[4-(4-methyl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B5797098.png)
![5-[(3-methylphenoxy)methyl]-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5797106.png)